molecular formula C16H20BrNO4 B8061524 rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B8061524
M. Wt: 370.24 g/mol
InChI Key: VFOXVNSDUJWLJG-OLZOCXBDSA-N
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Description

rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a synthetic compound with a complex molecular structure. The name reflects its stereochemistry and functional groups, making it a unique candidate in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative. The tert-butoxycarbonyl (Boc) group is often introduced as a protective group for the amino functionality during the synthesis.

Typical synthetic conditions include:

  • Formation of the pyrrolidine ring.

  • Introduction of the Boc group to protect the amino group.

  • Bromination of the phenyl ring.

  • Carboxylation to introduce the carboxylic acid functionality.

Industrial Production Methods

While specific industrial methods can vary, they generally involve:

  • Efficient catalytic processes to increase yield.

  • Use of solvents and reagents that facilitate the selective formation of the desired stereoisomers.

  • Scalable reaction conditions that ensure the compound is produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, which can lead to the formation of N-oxides or dehydrogenation products.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol or the bromophenyl group to a phenyl group.

  • Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide array of derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reagents like lithium aluminium hydride or sodium borohydride.

  • Substitution: Nucleophiles such as amines, alkoxides, and thiolates.

Major Products

The major products of these reactions vary based on the reagents and conditions but include N-oxides, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalizations.

Biology

This compound's structure makes it a candidate for studying enzyme interactions and protein-ligand binding.

Medicine

Industry

Used in the development of novel materials and in various industrial applications where stereochemical control is essential.

Mechanism of Action

The mechanism by which rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl and carboxylic acid groups can interact with proteins and enzymes, leading to alterations in their activity. This can affect various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Unique Features

What sets this compound apart is its specific stereochemistry and the presence of the tert-butoxycarbonyl group, which offers protective functionality during synthesis.

Similar Compounds

  • rac-(2R,3S)-3-phenyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid: – Lacks the bromine atom.

  • (2R,3S)-3-(4-chlorophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid: – Similar structure but with a chlorine atom instead of bromine.

  • rac-(2R,3S)-3-(4-methylphenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid: – Contains a methyl group instead of bromine.

By comparing these compounds, researchers can better understand the influence of different substituents on chemical behavior and biological activity.

Properties

IUPAC Name

(2S,3R)-3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-9-8-12(13(18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOXVNSDUJWLJG-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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